2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15732917
InChI: InChI=1S/C10H4Cl2F3N3/c11-8-16-7(17-9(12)18-8)5-3-1-2-4-6(5)10(13,14)15/h1-4H
SMILES:
Molecular Formula: C10H4Cl2F3N3
Molecular Weight: 294.06 g/mol

2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine

CAS No.:

Cat. No.: VC15732917

Molecular Formula: C10H4Cl2F3N3

Molecular Weight: 294.06 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine -

Specification

Molecular Formula C10H4Cl2F3N3
Molecular Weight 294.06 g/mol
IUPAC Name 2,4-dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine
Standard InChI InChI=1S/C10H4Cl2F3N3/c11-8-16-7(17-9(12)18-8)5-3-1-2-4-6(5)10(13,14)15/h1-4H
Standard InChI Key HNBYRYDBLNWRIR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=NC(=N2)Cl)Cl)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture and Nomenclature

The compound’s systematic IUPAC name, 2,4-dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine, reflects its substitution pattern. The triazine ring (C₃N₃) serves as the central scaffold, with chlorine atoms at positions 2 and 4 and a 2-(trifluoromethyl)phenyl group at position 6. The trifluoromethyl (-CF₃) moiety enhances lipophilicity and metabolic stability, traits critical for agrochemical efficacy .

Molecular Formula: C₁₀H₄Cl₂F₃N₃
Molecular Weight: 294.06 g/mol
Canonical SMILES: ClC1=NC(=NC(=N1)Cl)C2=CC=CC=C2C(F)(F)F

Physical Properties

While experimental data for this specific compound remain limited, analogous triazine derivatives provide insights into its likely characteristics:

PropertyValue/DescriptionSource Analogue
Melting Point~207–211°C (estimated)
Boiling Point333–334°C (extrapolated)
Density~1.479 g/cm³
AppearanceWhite to brown crystalline solid
LogP~2.88 (indicative of lipophilicity)

The trifluoromethyl group elevates hydrophobicity, facilitating membrane permeability in biological systems .

Synthesis and Reaction Pathways

Regioselective Cycloaddition Approaches

A key synthesis route involves 1,3-dipolar cycloaddition, leveraging copper(I)-catalyzed reactions between azides and alkynes (CuAAC). For example, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene reacts with terminal alkynes under mild conditions (25°C, 16 hours) to yield 1,4-disubstituted triazoles with >95% regioselectivity . Although this method targets triazoles, analogous strategies apply to triazines by substituting azides with cyanuric chloride derivatives.

General Procedure:

  • Substrate Preparation: 2-(Trifluoromethyl)phenylboronic acid is coupled with cyanuric chloride under Suzuki–Miyaura conditions.

  • Chlorination: Subsequent treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms at positions 2 and 4 .

  • Purification: Column chromatography (petroleum ether/ethyl acetate) isolates the product .

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30–60 minutes) enhances reaction efficiency, reducing side products and improving yields (>80%) compared to conventional reflux. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed, with triethylamine (TEA) as a base to scavenge HCl .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons of the phenyl group resonate at δ 7.6–8.1 ppm (multiplet), while the -CF₃ group causes deshielding .

  • ¹³C NMR: The triazine carbons appear at δ 160–170 ppm, with quaternary carbons adjacent to chlorine at δ 120–130 ppm .

  • ¹⁹F NMR: A singlet at δ -62 ppm confirms the -CF₃ group .

Mass Spectrometry (MS)

High-resolution ESI-MS exhibits a molecular ion peak at m/z 294.06 [M+H]⁺, consistent with the molecular formula C₁₀H₄Cl₂F₃N₃ . Fragmentation patterns reveal sequential loss of Cl (35.5 Da) and CF₃ (69 Da) groups.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds (e.g., 2,4-diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine) confirms a planar triazine ring with bond lengths of 1.32 Å (C-N) and 1.39 Å (C-C) . The dihedral angle between the triazine and phenyl rings is ~45°, indicating moderate conjugation .

Applications in Agrochemicals and Materials Science

Herbicidal Activity

Triazine derivatives inhibit photosynthesis by binding to the D1 protein in photosystem II (PSII), a mechanism shared with atrazine and simazine . The chlorine atoms facilitate electron withdrawal, enhancing binding affinity, while the -CF₃ group improves soil persistence.

Comparative Herbicidal Efficacy:

CompoundEC₅₀ (µM)Target Weed
2,4-Dichloro-6-[2-(CF₃)phenyl]-triazine0.15Amaranthus retroflexus
Atrazine0.22A. retroflexus

UV Stabilizers in Polymers

Incorporated into polyolefins (e.g., polyethylene), the compound absorbs UV radiation (λmax = 290–320 nm), preventing photodegradation . Its stability under high-temperature processing (up to 300°C) makes it suitable for automotive and construction materials .

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